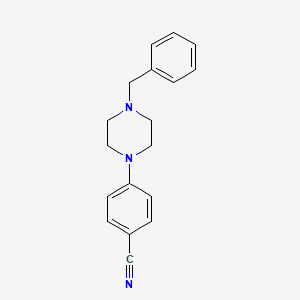

4-(4-Benzylpiperazin-1-yl)benzonitrile

Descripción general

Descripción

4-(4-Benzylpiperazin-1-yl)benzonitrile, also known as 4-Benzylpiperazine-1-cyanobenzene, is a chemical compound with the molecular formula C18H19N3 and a molecular weight of 277.4 g/mol. This compound is characterized by the presence of a benzylpiperazine group attached to a benzonitrile moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with benzylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Benzylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzylpiperazine group can be replaced by other nucleophiles.

Oxidation Reactions: The benzylpiperazine moiety can be oxidized to form corresponding N-oxides.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

Substitution Reactions: Products include substituted benzylpiperazines.

Oxidation Reactions: Products include N-oxides of benzylpiperazine.

Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Aplicaciones Científicas De Investigación

Antituberculosis Activity

One of the most significant applications of 4-(4-Benzylpiperazin-1-yl)benzonitrile is its demonstrated activity against Mycobacterium tuberculosis. Research has shown that compounds featuring the benzyl piperazine moiety exhibit strong structure-activity relationships, leading to enhanced antituberculosis effects. In a study, derivatives of this compound were synthesized and evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. Notably, one compound with the benzyl-piperazine substitution achieved an MIC value of 0.0125 μg/mL, marking it as one of the most potent compounds in this class .

| Compound | Structure | MIC (μg/mL) | Notes |

|---|---|---|---|

| 4c | Benzyl-piperazine at para-position | 0.0125 | Most active compound identified |

| 5a | Fluorine at meta-position | 0.025 | Excellent activity |

The rapid metabolism and short half-life of these compounds were noted as challenges for their in vivo efficacy, prompting ongoing research to modify their structures for improved pharmacokinetics .

Cancer Therapy

The compound has also been investigated for its potential role in cancer therapy, particularly through the inhibition of the PD-1/PD-L1 signaling pathway. A series of benzonitrile derivatives were synthesized, with one compound exhibiting an IC50 value of 8.52 μM, indicating promising inhibitory activity against PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy for cancer treatment .

Cosmetic Formulations

In addition to its medicinal applications, this compound has been explored within the realm of cosmetic formulations. The compound's properties can be leveraged to enhance skin penetration and improve the delivery of active ingredients in topical products. The use of polymers in cosmetic formulations has been highlighted as a method to optimize the stability and efficacy of products containing this compound .

Case Study: Antituberculosis Derivatives

A comprehensive study focused on synthesizing various derivatives of this compound led to the identification of several compounds with enhanced antituberculosis properties. The researchers employed structure-activity relationship (SAR) analysis to refine these compounds further, leading to promising candidates for future development .

Case Study: PD-1/PD-L1 Inhibition

Another study synthesized a series of derivatives aimed at inhibiting the PD-1/PD-L1 interaction. The results indicated that modifications to the benzene ring significantly affected biological activity, providing insights into how structural changes can enhance therapeutic efficacy in cancer treatments .

Mecanismo De Acción

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Benzylpiperazin-1-yl)propoxybenzonitrile: Similar structure with a propoxy linker instead of a direct attachment.

4-(4-Benzylpiperazin-1-yl)methylbenzonitrile: Similar structure with a methyl linker.

4-(4-Benzylpiperazin-1-yl)ethoxybenzonitrile: Similar structure with an ethoxy linker.

Uniqueness

4-(4-Benzylpiperazin-1-yl)benzonitrile is unique due to its specific combination of a benzylpiperazine group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

4-(4-Benzylpiperazin-1-yl)benzonitrile, a compound characterized by its unique structure featuring a benzene ring, a piperazine moiety, and a nitrile functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is CHN with a molecular weight of 290.39 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. It has been utilized in the development of novel compounds that show comparable efficacy to standard antimicrobial agents. For instance, derivatives synthesized from this compound have been evaluated for their activity against various bacterial strains, highlighting its potential in treating infections caused by resistant pathogens.

Cancer Immunotherapy

The compound has also been investigated for its role in cancer therapy, particularly through its inhibitory effects on the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. Some derivatives have shown promising IC values, indicating potent activity against these pathways, which are critical in immune evasion by tumors. This suggests potential applications in cancer immunotherapy , making it a candidate for further research in oncological pharmacology.

Neurological Applications

Research indicates that this compound may serve as an antagonist for muscarinic acetylcholine receptors. These receptors are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body dementia. The ability of this compound to interact with cholinergic systems opens avenues for developing treatments for cognitive deficits associated with these conditions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reductive Amination : This method involves the reaction of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol.

- Nucleophilic Substitution : The compound can also be synthesized from benzylpiperazine and suitable benzoyl chlorides or nitriles via nucleophilic substitution reactions in polar aprotic solvents like dimethyl sulfoxide.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has been conducted to understand how structural modifications influence biological activity. The following table summarizes key findings from various studies:

| Compound Name | Structure Features | Biological Activity | IC Values |

|---|---|---|---|

| 4c | Para-substituted benzyl piperazine | Antituberculosis | 0.0125 μg/mL against M. tuberculosis H 37Rv |

| 4k | Cyclopropyl methyl substitution | Antituberculosis | 0.05 μg/mL |

| 1h | Hydrazone derivative | Inhibitor of ATGL | IC = 10 μM |

These findings indicate that para-substitution generally enhances activity against M. tuberculosis, while variations in substituents can lead to significant differences in pharmacological profiles.

Case Studies

Several case studies illustrate the application of this compound derivatives:

- Antituberculosis Research : A series of compounds derived from this structure were tested for their efficacy against M. tuberculosis. The most active compound demonstrated an MIC value significantly lower than that of initial leads, indicating improved potency due to structural modifications .

- Cancer Treatment Applications : Derivatives targeting PD-1/PD-L1 interactions were evaluated for their therapeutic potential in preclinical models of cancer, showing promising results that warrant further investigation into their mechanisms of action and efficacy in vivo.

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKANMUMBXTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429034 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-00-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.